molecular formula C6H7F3N2 B1463163 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 362640-54-8

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1463163
CAS No.: 362640-54-8
M. Wt: 164.13 g/mol
InChI Key: DMKCKVIESYGHDR-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of ethyl hydrazine with trifluoromethyl-substituted ketones under acidic conditions. Another method includes the reaction of ethyl hydrazine with trifluoromethyl-substituted acetylenes in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Alkyl halides, organometallic reagents, polar aprotic solvents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)pyrazole
  • 1-Phenyl-3-(trifluoromethyl)pyrazole
  • 1-Ethyl-5-(trifluoromethyl)pyrazole

Comparison: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 1-Methyl-3-(trifluoromethyl)pyrazole, the ethyl group provides different steric and electronic effects, leading to variations in reaction outcomes and biological interactions .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study and utilization.

Properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2/c1-2-11-4-3-5(10-11)6(7,8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKCKVIESYGHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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